N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899965-10-7
Cat. No.: VC5007195
Molecular Formula: C19H19FN4O
Molecular Weight: 338.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899965-10-7 |
|---|---|
| Molecular Formula | C19H19FN4O |
| Molecular Weight | 338.386 |
| IUPAC Name | N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C19H19FN4O/c1-11-6-5-7-17(13(11)3)21-19(25)18-14(4)24(23-22-18)15-9-8-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25) |
| Standard InChI Key | RSLYPSBNFVGYOP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C)C |
Introduction
N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. It features a five-membered triazole ring, which includes three nitrogen atoms, along with two aromatic phenyl groups that are substituted with various functional groups, such as methyl and fluoro. The presence of these substituents contributes to its unique chemical properties and potential biological activities.
Synthesis and Preparation
The synthesis of N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. This process often includes reactions that form the triazole ring and attach the phenyl groups with their respective substituents. Optimization of these steps can enhance yield and purity, often utilizing catalysts and specific reaction conditions to improve efficiency.
Biological Activities and Potential Applications
Triazole derivatives are known for their diverse pharmacological properties. N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential biological activities, including interactions with biological targets that may lead to inhibition or modulation of enzyme activities critical for microbial growth or cancer cell proliferation. Detailed studies are necessary to elucidate the specific binding affinities and mechanisms involved.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. Notable examples include:
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N-(2-methylphenyl)-1-(3-fluoro-4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
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N-(2-nitrophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole: Features a nitro group which may alter its biological activity significantly.
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5-Methyl-N-(2-hydroxyphenyl)-1H-1,2,3-triazole: Contains a hydroxyl group that could enhance solubility and interaction with biological targets.
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